molecular formula C10H13F3N4O2 B11737734 4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11737734
M. Wt: 278.23 g/mol
InChI Key: HQUMSLDFUHSEIZ-UHFFFAOYSA-N
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Description

4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a morpholine ring, a pyrazole ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.

    Attachment of the morpholine-4-carbonyl group: This can be done through an acylation reaction using morpholine and a suitable acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring can modulate its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholine-4-carbonyl)-1-ethyl-1H-pyrazol-3-amine: Similar structure but lacks the trifluoroethyl group.

    4-(piperidine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-(morpholine-4-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13F3N4O2

Molecular Weight

278.23 g/mol

IUPAC Name

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C10H13F3N4O2/c11-10(12,13)6-17-5-7(8(14)15-17)9(18)16-1-3-19-4-2-16/h5H,1-4,6H2,(H2,14,15)

InChI Key

HQUMSLDFUHSEIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2N)CC(F)(F)F

Origin of Product

United States

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